molecular formula C19H25ClN4O B6106347 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone

Cat. No. B6106347
M. Wt: 360.9 g/mol
InChI Key: YVCVSAPQDYDIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone, also known as Vabicaserin, is a novel drug candidate that has been investigated for its potential use in treating various psychiatric disorders. This compound belongs to the class of 5-HT2C receptor agonists and has shown promising results in preclinical studies.

Mechanism of Action

The 5-HT2C receptor is a subtype of the serotonin receptor that plays a crucial role in regulating mood, appetite, and sleep. 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone selectively activates this receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine, which are known to modulate mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This compound has also been found to modulate the activity of certain brain regions involved in regulating mood and behavior, such as the prefrontal cortex and the amygdala.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone in preclinical studies is its selectivity towards the 5-HT2C receptor, which minimizes off-target effects. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in animal experiments.

Future Directions

There are several potential future directions for the research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone. One possible avenue is investigating its efficacy in combination with other drugs for treating psychiatric disorders. Another direction is exploring its potential use in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of this compound and its safety profile in humans.
Conclusion
In conclusion, this compound is a promising drug candidate that has shown efficacy in preclinical studies for treating various psychiatric disorders. Its selectivity towards the 5-HT2C receptor and its impact on neurotransmitter levels make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in clinical settings.

Synthesis Methods

The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with piperazine to form the intermediate 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 3-methylbutanol and sodium hydride to obtain the final product, this compound.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in treating various psychiatric disorders such as schizophrenia, depression, and anxiety. In preclinical studies, this compound has shown efficacy in reducing the symptoms of these disorders by selectively activating the 5-HT2C receptor.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-14(2)3-6-16-13-18(25)22-19(21-16)24-11-9-23(10-12-24)17-7-4-15(20)5-8-17/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVSAPQDYDIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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